molecular formula C6H16N2O4 B1589172 Ethylenediamine diacetate CAS No. 38734-69-9

Ethylenediamine diacetate

Cat. No.: B1589172
CAS No.: 38734-69-9
M. Wt: 180.2 g/mol
InChI Key: SAXQBSJDTDGBHS-UHFFFAOYSA-N
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Description

Ethylenediamine diacetate is an organic compound with the chemical formula NH₂CH₂CH₂NH₂ · 2CH₃COOH. It is a derivative of ethylenediamine, where two acetic acid molecules are associated with one ethylenediamine molecule. This compound is known for its chelating properties and is widely used in various chemical and industrial applications .

Mechanism of Action

Target of Action

Ethylenediamine diacetate is an organic compound that is used as a building block for the production of many other chemical products . It has been shown to activate GABA receptors in the central and peripheral nervous systems, partly by a direct action and partly by releasing endogenous GABA .

Mode of Action

The interaction of this compound with its targets involves the complexation of this compound with bicarbonate to form a carbamate . This interaction leads to changes in the activity of the GABA receptors, which can result in various physiological effects.

Biochemical Pathways

This compound affects the GABAergic system, which is a critical biochemical pathway in the nervous system. The activation of GABA receptors by this compound can influence various downstream effects, including the modulation of neuronal excitability .

Pharmacokinetics

The pharmacokinetic properties of Ethylenediamine, a component of this compound, include a bioavailability of about 0.34 after oral administration, due to a substantial first-pass effect . The volume of distribution is approximately 0.133 l/kg . Renal excretion of the unchanged substance amounts to only about 18% after intravenous and 3% after oral administration . Ethylenediamine has a short half-life of approximately 0.55 hours .

Result of Action

The molecular and cellular effects of this compound’s action include the activation of GABA receptors and the release of endogenous GABA . These effects can lead to changes in neuronal excitability, which can have various physiological effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of the carbamate complex between this compound and bicarbonate . Additionally, the presence of other substances in the environment, such as other drugs or chemicals, can potentially interact with this compound and affect its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylenediamine diacetate can be synthesized by reacting ethylenediamine with acetic acid. The reaction typically involves mixing ethylenediamine with glacial acetic acid in an appropriate solvent, such as ether, under controlled temperature conditions. The mixture is stirred to ensure complete reaction, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The final product is then purified through crystallization or distillation processes .

Chemical Reactions Analysis

Types of Reactions: Ethylenediamine diacetate undergoes various chemical reactions, including:

    Chelation: It forms stable complexes with metal ions, which is a key property utilized in many applications.

    Substitution Reactions: The amine groups in this compound can participate in substitution reactions with other chemical species.

    Acid-Base Reactions: The acetic acid component can engage in acid-base reactions, donating protons to bases.

Common Reagents and Conditions:

    Chelation: Commonly involves metal ions such as copper, nickel, and zinc under aqueous conditions.

    Substitution Reactions: Typically involve reagents like alkyl halides or acyl chlorides under mild to moderate temperatures.

    Acid-Base Reactions: Often occur in aqueous solutions with bases like sodium hydroxide or potassium hydroxide.

Major Products Formed:

    Chelation: Metal-ethylenediamine diacetate complexes.

    Substitution Reactions: Substituted ethylenediamine derivatives.

    Acid-Base Reactions: Corresponding salts and water

Scientific Research Applications

Comparison with Similar Compounds

Ethylenediamine diacetate can be compared with other similar compounds such as:

This compound stands out due to its balanced chelating properties and versatility in various applications, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

acetic acid;ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2.2C2H4O2/c3-1-2-4;2*1-2(3)4/h1-4H2;2*1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXQBSJDTDGBHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436235
Record name Ethylenediamine diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38734-69-9
Record name Ethylenediamine diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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